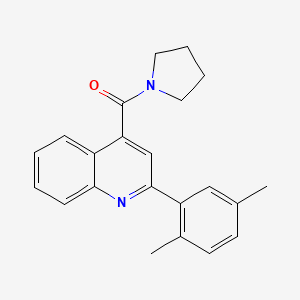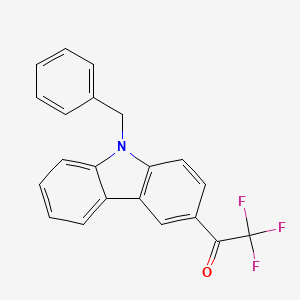![molecular formula C10H14N2O4S2 B4621061 N-cyclopropyl-4-[(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B4621061.png)
N-cyclopropyl-4-[(methylsulfonyl)amino]benzenesulfonamide
Descripción general
Descripción
N-cyclopropyl-4-[(methylsulfonyl)amino]benzenesulfonamide is a useful research compound. Its molecular formula is C10H14N2O4S2 and its molecular weight is 290.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 290.03949928 g/mol and the complexity rating of the compound is 477. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial and Anticancer Applications
- Antimycobacterial Agents : Some derivatives of benzenesulfonamide have shown potent inhibitory activity against Mycobacterium tuberculosis, with better potency than the clinical agent isoniazid, indicating potential for treating tuberculosis (Satish R. Malwal et al., 2012).
- Anticancer Activity : N-acylbenzenesulfonamides exhibited anticancer activity towards human cancer cell lines, suggesting their potential as therapeutic agents in cancer treatment. QSAR studies indicated that anticancer activity depends on structural features, highlighting the importance of molecular design (B. Żołnowska et al., 2015).
- Carbonic Anhydrase Inhibition : Benzenesulfonamide derivatives have been effective inhibitors of carbonic anhydrase isozymes, crucial for physiological processes. These inhibitors have potential applications in treating diseases associated with carbonic anhydrase, including cancer (V. Garaj et al., 2004).
Structural and Kinetic Studies
- Molecular Structure and Kinetics : Research on sterically hindered isomeric forms of benzenesulfonamides has provided insights into their molecular and electronic structures, as well as kinetic behaviors. Such studies are essential for understanding the reactivity and stability of these compounds (L. Rublova et al., 2017).
Enzyme Inhibition for Disease Treatment
- Inhibition of Porphyromonas gingivalis : Certain sulfonamides have shown effective inhibition against the carbonic anhydrase of Porphyromonas gingivalis, suggesting a role in combating infections caused by this pathogen (M. Ceruso et al., 2014).
Direcciones Futuras
The future directions for “N-cyclopropyl-4-[(methylsulfonyl)amino]benzenesulfonamide” could involve further exploration of its antibacterial and anticancer properties . The development of hybrid antimicrobials that combine the effect of two or more agents represents a promising therapeutic strategy .
Mecanismo De Acción
Target of Action
The primary target of N-cyclopropyl-4-[(methylsulfonyl)amino]benzenesulfonamide is carbonic anhydrase IX (CA IX) . CA IX is a metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton. It is overexpressed in many solid tumors, making it a promising target for antiproliferative agents .
Mode of Action
This compound interacts with CA IX by inhibiting its activity . The compound binds to the active site of the enzyme, preventing it from catalyzing its normal reaction. This inhibition disrupts the tumor cells’ ability to regulate pH, which is crucial for their survival and proliferation .
Biochemical Pathways
The inhibition of CA IX affects the tumor microenvironment , particularly the regulation of pH. Tumor cells often shift their metabolism to anaerobic glycolysis, a process that produces lactic acid and leads to a decrease in the pH of the tumor microenvironment . By inhibiting CA IX, this compound disrupts this process, creating a less favorable environment for tumor growth .
Result of Action
The inhibition of CA IX by this compound results in a disruption of the tumor microenvironment, making it less conducive for tumor growth . This can lead to a decrease in tumor size and potentially halt the progression of the disease .
Action Environment
The action of this compound is influenced by the tumor microenvironment. Factors such as the pH, the presence of other metabolites, and the hypoxic conditions commonly found in tumors can affect the efficacy of the compound . Additionally, the stability of the compound could be influenced by factors such as temperature and pH.
Propiedades
IUPAC Name |
N-cyclopropyl-4-(methanesulfonamido)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4S2/c1-17(13,14)11-8-4-6-10(7-5-8)18(15,16)12-9-2-3-9/h4-7,9,11-12H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGTKFDWXSOAQLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-(3-chloro-4-methoxyphenyl)-N-[(4-methylphenyl)methyl]oxamide](/img/structure/B4620991.png)
![2,2-dibromo-1-methyl-N-[3-(5-methyl-1H-pyrazol-1-yl)propyl]cyclopropanecarboxamide](/img/structure/B4620995.png)

![N-[3-(2-oxopyrrolidin-1-yl)propyl]furan-2-carboxamide](/img/structure/B4621007.png)
![N~4~-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE](/img/structure/B4621016.png)
![5-{[3,5-bis(methoxycarbonyl)-4-methyl-2-thienyl]amino}-5-oxopentanoic acid](/img/structure/B4621020.png)
![ethyl 2-({[(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4621021.png)

![N-(3-acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B4621042.png)



methylene]hydrazino}benzoic acid](/img/structure/B4621065.png)
![2-(4-{[(5Z)-1-(4-METHOXYPHENYL)-4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE]METHYL}PHENOXY)ACETAMIDE](/img/structure/B4621080.png)
